![molecular formula C11H11Cl2NO2 B1489155 Acide 1-[(3,5-dichlorophényl)méthyl]azétidine-3-carboxylique CAS No. 1483209-79-5](/img/structure/B1489155.png)

Acide 1-[(3,5-dichlorophényl)méthyl]azétidine-3-carboxylique

Vue d'ensemble

Description

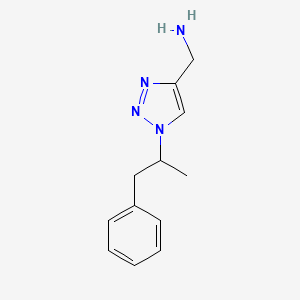

1-[(3,5-Dichlorophenyl)methyl]azetidine-3-carboxylic acid, also known as DCMC, is a chemical compound. It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles .

Synthesis Analysis

The synthetic chemistry of azetidines is an important yet undeveloped research area. Azetidines are ubiquitous in natural products and have significant importance in medicinal chemistry . They are excellent candidates for ring-opening and expansion reactions . A versatile asymmetric synthesis of 3-substituted azetidine-2-carboxylic acids and 2-substituted azetidine-3-carboxylic acids via 1,3-amino alcohols with excellent stereoselectivities has been reported .

Molecular Structure Analysis

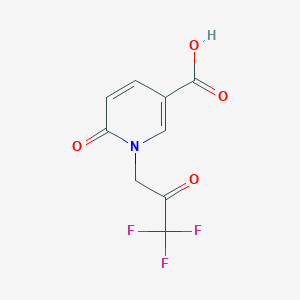

The molecular formula of DCMC is C11H11Cl2NO2. The molecular weight is 260.11 g/mol.

Chemical Reactions Analysis

Azetidines possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They are also used in the synthesis of functionally decorated heterocyclic compounds .

Mécanisme D'action

DCPA acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. By inhibiting this enzyme, DCPA can increase the amount of time that a drug remains active in the body. Additionally, DCPA has been shown to inhibit the activity of other enzymes, including monoamine oxidase, acetylcholinesterase, and glutathione S-transferase.

Biochemical and Physiological Effects

DCPA has been shown to have a variety of biochemical and physiological effects. In animal studies, DCPA has been shown to reduce inflammation, improve wound healing, and reduce the risk of developing certain types of cancer. Additionally, DCPA has been shown to reduce the risk of cardiovascular disease and stroke, as well as to improve cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

The use of DCPA in laboratory experiments has several advantages. DCPA is relatively inexpensive and easy to synthesize, making it a cost-effective reagent for organic synthesis. Additionally, DCPA is non-toxic, making it safe to use in a laboratory setting. However, there are some limitations to consider. DCPA is not water-soluble, making it difficult to use in aqueous solutions. Additionally, DCPA can be difficult to isolate from reaction mixtures, making it difficult to purify.

Orientations Futures

The use of DCPA in scientific research is likely to continue to grow in the future. DCPA has been shown to have a variety of biochemical and physiological effects, making it a useful tool for drug design and biochemistry experiments. Additionally, DCPA can be used as a protecting group for amino acids and peptides, making it useful for organic synthesis. Furthermore, DCPA can be used to study the structure and function of enzymes, as well as to investigate the biochemical and physiological effects of various compounds. Finally, DCPA can be used to improve the pharmacokinetic and pharmacodynamic properties of drugs.

Applications De Recherche Scientifique

Synthèse peptidique

Les dérivés de l'azétidine, y compris l'"Acide 1-[(3,5-dichlorophényl)méthyl]azétidine-3-carboxylique", sont précieux dans la synthèse peptidique. Ils peuvent servir de blocs de construction pour la synthèse de peptides complexes en raison de leur structure cyclique, qui peut introduire des contraintes conformationnelles dans la chaîne peptidique, conduisant potentiellement à une activité biologique accrue .

Recherche pharmaceutique

En recherche pharmaceutique, les dérivés de l'azétidine sont explorés pour leur potentiel à servir d'échafaudages dans la conception de médicaments. Leur structure unique peut imiter certains peptides bioactifs et, par conséquent, ils peuvent être utilisés pour développer de nouveaux agents thérapeutiques avec une stabilité et une efficacité améliorées .

Recherche agrochimique

Le motif structurel de l'azétidine est également important en recherche agrochimique. Des composés comme l'"this compound" peuvent être utilisés pour développer de nouveaux herbicides ou pesticides. Leur mode d'action pourrait impliquer la perturbation du cycle de vie des ravageurs ou des mauvaises herbes au niveau moléculaire .

Safety and Hazards

The safety data sheet for a similar compound, 1-Boc-azetidine-3-carboxylic acid, suggests that it should not be used for food, drug, pesticide, or biocidal product use . It is recommended to use personal protective equipment/face protection when handling the compound . The compound is classified as a combustible solid .

Propriétés

IUPAC Name |

1-[(3,5-dichlorophenyl)methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO2/c12-9-1-7(2-10(13)3-9)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOFEDPKYVRCKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

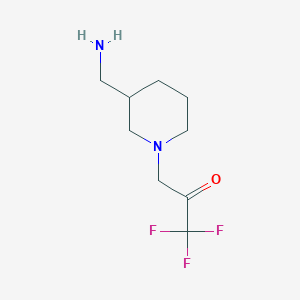

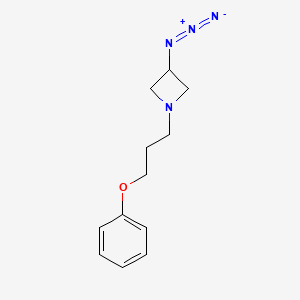

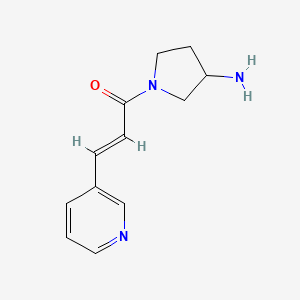

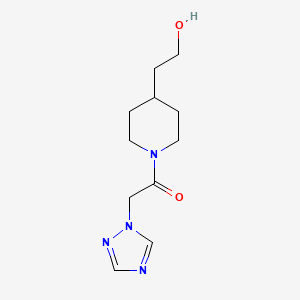

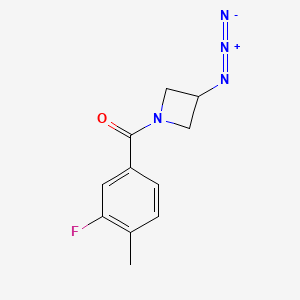

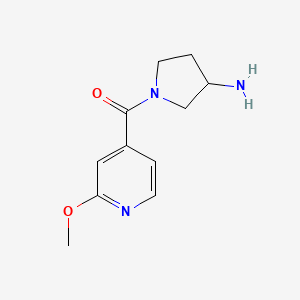

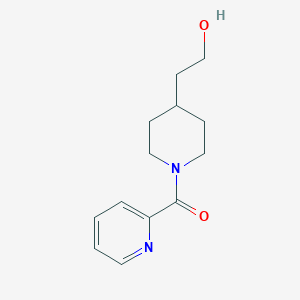

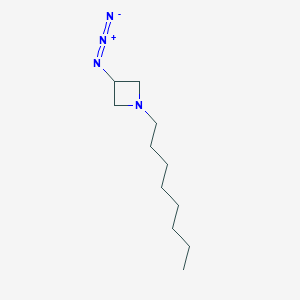

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.